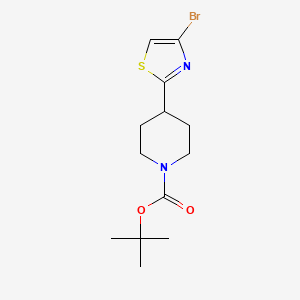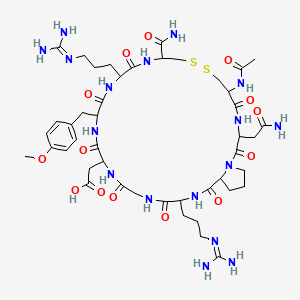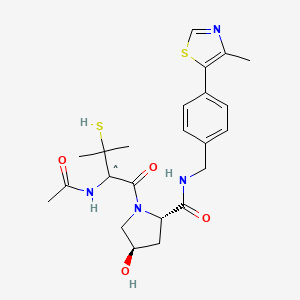
Phosphonothioic acid, ethyl-, O-(2-chloro-4-nitrophenyl) O-ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphonothioic acid, ethyl-, O-(2-chloro-4-nitrophenyl) O-ethyl ester is a chemical compound known for its diverse applications in various fields. It is characterized by its unique molecular structure, which includes a phosphonothioic acid core with ethyl and 2-chloro-4-nitrophenyl ester groups attached. This compound is often utilized in scientific research and industrial applications due to its specific chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphonothioic acid, ethyl-, O-(2-chloro-4-nitrophenyl) O-ethyl ester typically involves the reaction of phosphonothioic acid derivatives with ethyl and 2-chloro-4-nitrophenyl ester groups. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful handling of reagents and the use of advanced purification techniques to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Phosphonothioic acid, ethyl-, O-(2-chloro-4-nitrophenyl) O-ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphonothioic acid derivatives with altered functional groups.
科学的研究の応用
Phosphonothioic acid, ethyl-, O-(2-chloro-4-nitrophenyl) O-ethyl ester is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of agrochemicals and as an intermediate in the synthesis of various industrial chemicals.
作用機序
The mechanism by which phosphonothioic acid, ethyl-, O-(2-chloro-4-nitrophenyl) O-ethyl ester exerts its effects involves the inhibition of specific enzymes or the interaction with molecular targets. The compound can bind to active sites of enzymes, altering their activity and affecting biochemical pathways. This mechanism is particularly relevant in its use as an enzyme inhibitor in biological research.
類似化合物との比較
Similar Compounds
Phosphonothioic acid, phenyl-, O-ethyl O-(4-nitrophenyl) ester: Similar in structure but with a phenyl group instead of a 2-chloro-4-nitrophenyl group.
Phosphorothioic acid, O-(6-ethoxy-2-ethyl-4-pyrimidinyl) O,O-dimethyl ester: Another related compound with different ester groups.
Uniqueness
Phosphonothioic acid, ethyl-, O-(2-chloro-4-nitrophenyl) O-ethyl ester is unique due to its specific ester groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in applications where precise chemical behavior is required.
特性
CAS番号 |
3563-52-8 |
|---|---|
分子式 |
C10H13ClNO4PS |
分子量 |
309.71 g/mol |
IUPAC名 |
(2-chloro-4-nitrophenoxy)-ethoxy-ethyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H13ClNO4PS/c1-3-15-17(18,4-2)16-10-6-5-8(12(13)14)7-9(10)11/h5-7H,3-4H2,1-2H3 |
InChIキー |
KOYZGOINJGYTFY-UHFFFAOYSA-N |
正規SMILES |
CCOP(=S)(CC)OC1=C(C=C(C=C1)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-ethoxy-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B12301966.png)
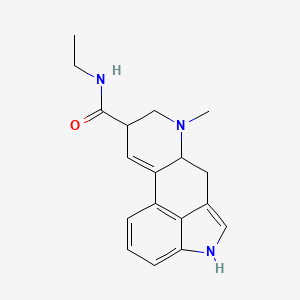

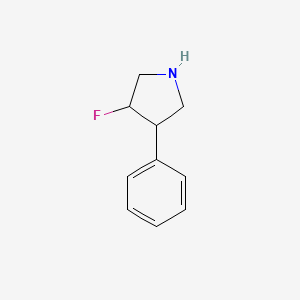
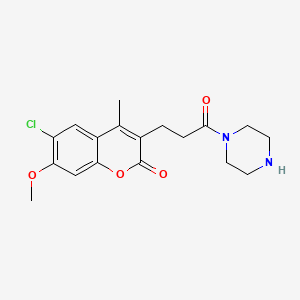

![5-ethenyl-3-hydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-1-one](/img/structure/B12301991.png)
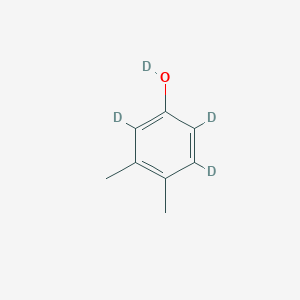
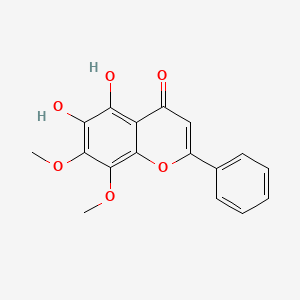
![N-[(2-Methylphenyl)methyl]-adenosine](/img/structure/B12302013.png)
